
20alpha-Dihydrocortisol
Overview
Description
20alpha-Dihydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the adrenal gland. It is formed through the action of the enzyme 20alpha-hydroxysteroid dehydrogenase, which catalyzes the reduction of cortisol. This compound plays a significant role in various physiological processes, including the regulation of blood sugar levels, immune response, and metabolism of fats, proteins, and carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydrocortisol involves the reduction of cortisol using the enzyme 20alpha-hydroxysteroid dehydrogenase. This enzymatic reaction is typically carried out under controlled conditions to ensure the selective reduction of the 20-keto group to a 20alpha-hydroxy group.
Industrial Production Methods: Industrial production of this compound is generally achieved through biotechnological processes involving microbial or enzymatic transformations. These methods are preferred due to their high specificity and efficiency in producing the desired compound .
Types of Reactions:
Reduction: The primary reaction involving this compound is the reduction of cortisol to form the compound.
Oxidation: this compound can undergo oxidation to revert to cortisol or other related corticosteroids.
Common Reagents and Conditions:
Reduction: Enzyme 20alpha-hydroxysteroid dehydrogenase, typically in a buffered aqueous solution.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Major Products Formed:
Reduction: this compound.
Oxidation: Cortisol and other related corticosteroids.
Scientific Research Applications
Biochemical Research
20alpha-Dihydrocortisol is primarily studied for its role in steroid metabolism. It is produced through the enzymatic reduction of cortisol and is involved in several metabolic pathways.
Enzymatic Activity Studies
Research has shown that this compound interacts with hydroxysteroid dehydrogenases (HSDs), particularly 20α-HSD and 20β-HSD, which catalyze the conversion of cortisol to its metabolites. These enzymes play a crucial role in regulating the bioavailability of glucocorticoids in tissues, impacting physiological responses such as stress and inflammation .
Table 1: Enzymatic Conversion of Cortisol
Substrate | Product | Enzyme |
---|---|---|
Cortisol | This compound | 20α-HSD |
Cortisol | 20beta-Dihydrocortisol | 20β-HSD |
Adrenal Insufficiency Management
In patients with adrenal insufficiency, particularly those with congenital adrenal hyperplasia (CAH), monitoring levels of this compound can provide insights into adrenal function and treatment efficacy. A case study highlighted a patient whose treatment regimen was adjusted based on hormonal profiles, including this compound levels, leading to improved management of their condition .
Case Study: Complex Congenital Adrenal Hyperplasia
- Patient Profile: Female, late teens, diagnosed with classic 21-hydroxylase deficiency.
- Treatment: Hydrocortisone therapy adjusted based on hormonal levels including this compound.
- Outcome: Significant reduction in precursor hormone levels and improved clinical symptoms.
Cushing's Syndrome Diagnosis
The quantification of cortisol metabolites, including this compound, is essential in diagnosing Cushing's syndrome. Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to accurately measure these metabolites in urine samples from patients with suspected Cushing's syndrome .
Table 2: Metabolite Quantification in Cushing's Syndrome
Metabolite | Average Concentration (ng/mL) | Clinical Significance |
---|---|---|
Cortisol | Elevated | Indicative of Cushing's |
This compound | Elevated | Supports diagnosis |
Tetrahydrocortisol | Elevated | Reflects cortisol activity |
Analytical Methodologies
Recent advancements in analytical methodologies have enhanced the detection and quantification of this compound and its metabolites. A study developed a robust LC-MS/MS method that demonstrated high sensitivity and specificity for detecting low concentrations of glucocorticoids in urine samples .
Table 3: LC-MS/MS Method Validation Parameters
Parameter | Value |
---|---|
Limit of Detection (LOD) | 0.01 ng/mL |
Intra-day Precision | CV = 1.4–9.2% |
Inter-day Accuracy | 95–110% |
Mechanism of Action
20alpha-Dihydrocortisol exerts its effects primarily through its interaction with the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of various genes involved in metabolic and immune responses. This leads to changes in blood sugar levels, suppression of the immune system, and regulation of fat, protein, and carbohydrate metabolism .
Comparison with Similar Compounds
Cortisol: The parent compound from which 20alpha-Dihydrocortisol is derived.
20beta-Dihydrocortisol: Another metabolite of cortisol, differing in the stereochemistry of the hydroxyl group at the 20-position.
Cortisone: A closely related corticosteroid with similar biological activities but distinct chemical properties.
Uniqueness: this compound is unique due to its specific formation through the action of 20alpha-hydroxysteroid dehydrogenase and its distinct role in the metabolism of cortisol. Its specific stereochemistry at the 20-position also differentiates it from other similar compounds.
Biological Activity
20alpha-Dihydrocortisol (20α-DHC) is a steroid hormone derived from cortisol, playing a significant role in various biological processes. Understanding its biological activity is crucial for elucidating its function in human physiology and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 20α-DHC.
20α-Dihydrocortisol is synthesized from cortisol through the action of specific enzymes. The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) catalyzes the conversion of cortisol to 20α-DHC, which has been shown to have distinct biological effects compared to its precursor. Research indicates that gut microbiota can influence this conversion, highlighting the importance of microbial interactions in steroid metabolism .
The biological activity of 20α-DHC is primarily mediated through its interaction with glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). Unlike cortisol, which exhibits a strong affinity for both receptors, 20α-DHC shows a reduced efficacy at these sites, potentially leading to different physiological outcomes. This differential receptor binding can affect various metabolic pathways, including those related to inflammation and immune response .
Enzymatic Pathways
The enzymatic pathways involving 20α-DHC are complex. Studies have shown that the enzyme DesC , identified in Clostridium scindens, plays a crucial role in the production of 20α-DHC from cortisol. This enzyme operates through an NADH-dependent mechanism, which has been elucidated using advanced computational techniques such as molecular dynamics simulations .
Case Studies
- Addison's Disease: A study investigating urinary cortisol metabolites in patients with Addison's disease showed altered ratios of 20α-HSD activity compared to healthy controls. The findings suggested that lower levels of 20α-DHC might be associated with impaired adrenal function .
- Corticosteroid Replacement Therapy: Research comparing dual-release hydrocortisone therapy with traditional regimens indicated changes in cortisol metabolism, including the activity of 20α-HSD. Patients receiving dual-release therapy showed improved metabolic profiles, potentially linked to altered levels of 20α-DHC .
Data Tables
Future Directions
Research into the biological activity of 20α-Dihydrocortisol continues to evolve. Future studies should focus on:
- Longitudinal studies examining the effects of varying levels of 20α-DHC on metabolic health.
- Investigating the role of gut microbiota in modulating steroid metabolism and its implications for diseases such as obesity and diabetes.
- Clinical trials assessing the therapeutic potential of targeting pathways involving 20α-DHC in conditions like adrenal insufficiency and inflammatory disorders.
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying 20α-Dihydrocortisol in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 20α-Dihydrocortisol due to its high specificity and sensitivity. For optimal results:
- Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from complex matrices like urine or plasma .
- Validate the method using parameters such as limit of detection (LOD), linearity, and recovery rates, as outlined in NIH preclinical reporting guidelines .
Q. How can researchers distinguish 20α-Dihydrocortisol from its stereoisomer, 20β-Dihydrocortisol, in experimental data?
- Methodological Answer :
- Optimize chromatographic separation using reverse-phase columns (e.g., C18) with gradient elution to resolve stereoisomers .
- Leverage mass spectrometry fragmentation patterns (e.g., MS/MS or MS³) to confirm structural differences. For example, 20α- and 20β-Dihydrocortisol may exhibit distinct ion ratios or retention times .
- Cross-validate findings with nuclear magnetic resonance (NMR) if absolute configuration confirmation is required.
Advanced Research Questions
Q. What experimental design considerations are critical for studying 20α-Dihydrocortisol’s role in glucocorticoid metabolism?
- Methodological Answer :
- In vivo models : Use adrenalectomized animals to eliminate endogenous cortisol interference, and administer controlled doses of cortisol or synthetic glucocorticoids .
- Sampling timelines : Collect serial plasma/urine samples to capture diurnal variations in metabolite levels, as circadian rhythms influence glucocorticoid metabolism .
- Statistical power : Include ≥6 biological replicates per group to account for inter-individual variability, and apply ANOVA with post-hoc corrections for multiple comparisons .
Q. How should researchers address contradictory data when 20α-Dihydrocortisol levels correlate inconsistently with clinical phenotypes?
- Methodological Answer :
- Assay specificity : Confirm that antibodies or MS transitions do not cross-react with structurally similar metabolites (e.g., 5α-Dihydrocortisol) by testing against pure analogs .
- Biological confounding factors : Stratify data by variables such as age, sex, or renal/hepatic function, which may alter metabolite clearance .
- Multivariate analysis : Use principal component analysis (PCA) or machine learning to identify hidden covariates influencing the correlation .
Q. What advanced techniques can elucidate the enzyme kinetics of 20α-Dihydrocortisol synthesis?
- Methodological Answer :
- Recombinant enzyme assays : Express human 20α-hydroxysteroid dehydrogenases (HSDs) in vitro and measure kinetic parameters (Km, Vmax) using LC-MS-based quantification .
- Isotope tracing : Incubate cells with ¹³C-labeled cortisol to track 20α-Dihydrocortisol production in real time .
- CRISPR/Cas9 knockout models : Silence 20α-HSD genes in cell lines to confirm their role in metabolite generation .
Q. Methodological Challenges & Solutions
Q. How can researchers optimize sample preparation for 20α-Dihydrocortisol detection in low-abundance scenarios?
- Answer :
- Pre-concentration : Use SPE cartridges with hydrophilic-lipophilic balance (HLB) sorbents to enrich analytes from large-volume samples .
- Derivatization : Enhance MS sensitivity by derivatizing 20α-Dihydrocortisol with charged moieties (e.g., Girard’s reagent T) .
Q. What statistical approaches are recommended for longitudinal studies of 20α-Dihydrocortisol dynamics?
- Answer :
- Apply mixed-effects models to account for repeated measurements within subjects .
- Use false discovery rate (FDR) corrections when testing hypotheses across multiple time points .
Q. Ethical and Reporting Standards
Q. How should researchers report 20α-Dihydrocortisol data to meet NIH guidelines?
- Answer :
- Disclose all experimental conditions, including animal strain, dosing regimens, and sampling protocols, in the Materials and Methods section .
- Deposit raw LC-MS/MS spectra and calibration curves in public repositories (e.g., Metabolomics Workbench) for transparency .
Q. Emerging Research Directions
Q. What gaps exist in understanding 20α-Dihydrocortisol’s interaction with corticosteroid-binding globulin (CBG)?
- Answer :
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-FJWDNACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-79-5 | |
Record name | MLS002694142 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.